6,6a-sécoaporphines

6,6a-Secoaporphines are a class of polycyclic organic compounds derived from aporphine alkaloids by the removal of two adjacent carbon atoms at positions 6 and 6a. These derivatives exhibit a unique tetracyclic structure characterized by their rigid planar nature, which can influence their physicochemical properties and potential biological activities. Due to their complex molecular architecture, secoaporphines have attracted significant interest in organic synthesis and natural product chemistry.

Structurally, these compounds feature an aporphine ring fused to a phenanthrene-like moiety via a methine bridge at the 6,6a-positions. The presence of multiple heteroatoms such as nitrogen and oxygen can further modulate their reactivity and selectivity in various chemical reactions. In terms of biological applications, secoaporphines have shown promise as potential antimalarial agents due to their ability to interact with key enzymes involved in the parasite's life cycle.

The synthesis of 6,6a-secoaporphines often involves multi-step organic transformations, including condensation, intramolecular cyclization, and functional group manipulations. Their unique structural features make them valuable intermediates for the development of new chemical entities and offer insights into the design of more potent bioactive molecules.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

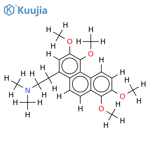

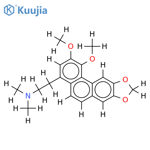

|

Uvariopsamine | 38764-73-7 | C22H27NO4 |

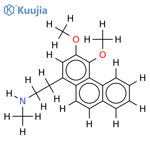

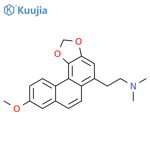

|

Atherosperminine N-oxide | 91174-15-1 | C20H25NO3 |

|

N-Noratherosperminine | 74606-53-4 | C19H21NO2 |

|

1-(N,N-dimethylamino)ethyl-3,4,6,7-tetramethoxyphenanthrene | 66396-10-9 | C22H27NO4 |

|

Fissicesine | 129743-89-1 | C21H25NO3 |

|

Atherosperminine | 5531-98-6 | C20H23NO2 |

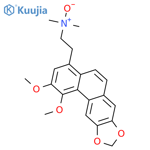

|

1-[2-(N,N-dimethylaminoethyl)]-3,4-dimethoxy-6,7-methylenedioxyphenanthrene | 477-35-0 | C21H23NO4 |

|

Phenanthro[4,3-d]-1,3-dioxole-5-ethanamine,9-methoxy-N,N-dimethyl- | 30147-99-0 | C20H21NO3 |

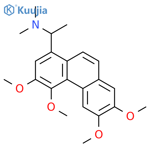

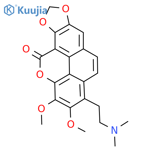

|

Thalflavidine | 66834-83-1 | C22H21NO6 |

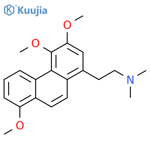

|

Thalicthuberine; N-Oxide | 149472-49-1 | C21H23NO5 |

Littérature connexe

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

Fournisseurs recommandés

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés